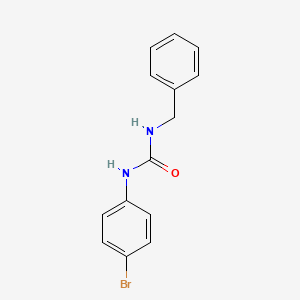
1-Benzyl-3-(4-bromophenyl)urea
Overview
Description
1-Benzyl-3-(4-bromophenyl)urea is an organic compound with the molecular formula C14H13BrN2O and a molecular weight of 305.177 g/mol . This compound is characterized by the presence of a benzyl group and a bromophenyl group attached to a urea moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-(4-bromophenyl)urea typically involves the reaction of benzylamine with 4-bromophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2NH2+C6H4BrNCO→C6H5CH2NHCONHC6H4Br
In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
1-Benzyl-3-(4-bromophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield benzylamine and 4-bromophenyl isocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(4-bromophenyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing. It has shown promise in preliminary studies as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets involved depend on the specific application and context of its use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-Benzyl-3-(4-bromophenyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(4-chlorophenyl)urea: This compound has a chlorine atom instead of a bromine atom in the phenyl group. It exhibits similar chemical properties but may have different reactivity and applications.
1-Benzyl-3-(4-fluorophenyl)urea: The presence of a fluorine atom in the phenyl group can significantly alter the compound’s properties, making it useful in different contexts.
1-Benzyl-3-(4-nitrophenyl)urea: The nitro group in this compound introduces additional reactivity, making it valuable in specific chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-benzyl-3-(4-bromophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYUPTJAFCJIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404359 | |
| Record name | 1-benzyl-3-(4-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-62-3 | |
| Record name | 1-benzyl-3-(4-bromophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(4-BROMOPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Dimethylamino)-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propylidene]propanedinitrile](/img/structure/B1351853.png)



![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)





![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)


